1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one
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Overview
Description
1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one is an organic compound with the molecular formula C13H16F2O2. It is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with a propanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one typically involves the reaction of 3,5-difluoro-2-isobutoxybenzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives .
Scientific Research Applications
1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one: This compound has a similar structure but with a methoxy group instead of an isobutoxy group.
1,3-Difluoro-2-propanol: This compound contains a difluorinated propanol group instead of a propanone group
Uniqueness
1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one is unique due to the presence of both fluorine atoms and an isobutoxy group on the phenyl ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H16F2O2 |
---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C13H16F2O2/c1-4-12(16)10-5-9(14)6-11(15)13(10)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
NLRGXYMFYAHNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)F)F)OCC(C)C |
Origin of Product |
United States |
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